molecular formula C20H19N3O2 B11461040 Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11461040
M. Wt: 333.4 g/mol
InChI Key: SXAYOOJEVALNGH-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Chemical Reactions Analysis

Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

    Common Reagents and Conditions: Typical reagents include acids, bases, and catalysts like palladium or copper.

    Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s anticancer activity is influenced by the presence of methyl groups and electron-donating or withdrawing groups on the benzimidazole scaffold . These modifications affect the compound’s ability to inhibit cancer cell growth by interfering with cellular processes and signaling pathways.

Comparison with Similar Compounds

Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific structural features and functional groups. Similar compounds include:

These compounds share a common benzimidazole core but differ in their substituents and specific applications, highlighting the versatility and potential of benzimidazole derivatives in scientific research and industry.

Biological Activity

Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H19N3O2
  • CAS Number : 777867-81-9

The compound features a complex heterocyclic structure that includes a pyrimidine ring fused with a benzimidazole moiety. This unique configuration contributes to its diverse biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound appears to target specific enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylase (HDAC), which are crucial for DNA synthesis and modification respectively .
  • Case Study : In vitro assays demonstrated that this compound could reduce cell viability in human breast cancer cells (MCF-7) by inducing apoptosis and cell cycle arrest at the G1 phase. The IC50 value was reported to be approximately 30 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains:

  • Mechanism of Action : The antimicrobial effect is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
  • Case Study : In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively, indicating moderate antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:

ModificationEffect on Activity
Methyl Group at 2-positionEnhances lipophilicity and cellular uptake
Substituents on the phenyl ringVariably modulate enzyme binding affinity
Carboxylate GroupEssential for maintaining biological activity

These modifications can lead to derivatives with improved potency and selectivity against specific biological targets.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C20H19N3O2/c1-12-8-10-14(11-9-12)18-17(19(24)25-3)13(2)21-20-22-15-6-4-5-7-16(15)23(18)20/h4-11,18H,1-3H3,(H,21,22)

InChI Key

SXAYOOJEVALNGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)OC

Origin of Product

United States

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